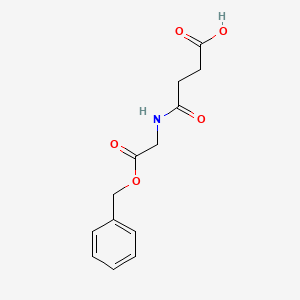

N-Benzyloxycarbonylmethyl-succinamic acid

Description

N-Benzyloxycarbonylmethyl-succinamic acid is a specialized organic compound featuring a benzyloxycarbonylmethyl group (Cbz-methyl) attached to a succinamic acid backbone. While direct references to this compound are absent in the provided evidence, its structural analogs—such as N-(Benzoyloxy)succinimide () and Benzyl N-Hydroxycarbamate ()—suggest its role in pharmaceutical and synthetic chemistry. The Cbz group is widely recognized as a protective group for amines and hydroxyl groups, enhancing stability during synthetic processes . The succinamic acid moiety may confer unique solubility and reactivity properties, making this compound valuable in peptide synthesis and drug development.

Properties

IUPAC Name |

4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-8-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOVRPLLSRMOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyloxycarbonylmethyl-succinamic acid typically involves the reaction of succinic anhydride with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Benzyloxycarbonylmethyl-succinamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various protected amino acids, amines, and alcohols, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry

N-Benzyloxycarbonylmethyl-succinamic acid is extensively used in organic synthesis as a protecting group for amino acids during peptide synthesis. This protection is crucial to prevent undesired reactions at the amino group, allowing for selective modifications at other sites on the molecule.

Biology

In biological research, this compound facilitates the synthesis of biologically active peptides and proteins. Its role as a protecting agent helps maintain the integrity of amino acids during complex multi-step syntheses, which is essential for producing functional biomolecules.

Medicine

The compound is utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable carbamate linkages makes it valuable for synthesizing drugs that require specific amino acid configurations for efficacy.

Industry

In industrial applications, this compound serves as an intermediate in producing fine chemicals and specialty materials. Its unique properties enable its use in creating various chemical products that require precise control over molecular structure.

Case Studies

Case Study 1: Peptide Synthesis

A study demonstrated the successful use of this compound in synthesizing a series of bioactive peptides. The compound's protective capabilities allowed researchers to achieve high yields while minimizing side reactions, showcasing its effectiveness in peptide chemistry.

Case Study 2: Pharmaceutical Development

In another investigation, this compound was employed to synthesize a novel antibiotic compound. The protective group facilitated the construction of complex structures necessary for biological activity against resistant bacterial strains, highlighting its importance in drug discovery .

Mechanism of Action

The compound exerts its effects by protecting amino groups through the formation of stable carbamate linkages. This protection is crucial in multi-step organic syntheses, preventing unwanted side reactions and ensuring the integrity of the target molecules. The molecular targets include amino acids and peptides, where it selectively protects the amino groups .

Comparison with Similar Compounds

Key Observations :

- N-(Benzoyloxy)succinimide () lacks the methyl group in its Cbz analog, reducing steric hindrance and making it more reactive in acylation reactions. Its succinimide ring enhances electrophilicity, facilitating nucleophilic substitutions .

- Benzyl N-Hydroxycarbamate () shares the Cbz group but replaces the succinamic acid with a hydroxylamine moiety. This difference increases its utility in radical reactions and nitroxide-mediated polymerizations .

- Benzathine benzylpenicillin (), while unrelated in function, demonstrates the pharmaceutical relevance of benzyl-containing compounds, particularly in enhancing solubility and bioavailability .

Reactivity and Stability

- Cbz-Methyl vs. Benzoyloxy : The methyl group in this compound likely improves hydrolytic stability compared to N-(Benzoyloxy)succinimide, which is prone to ester hydrolysis under basic conditions .

- Succinamic Acid Backbone : Unlike succinimide derivatives (e.g., ), the succinamic acid group may enable hydrogen bonding with biological targets, enhancing affinity in drug design.

Research and Crystallographic Insights

Crystallographic data for related compounds (e.g., benzylpenicillin derivatives in ) often employ SHELX software for structure refinement ().

Biological Activity

N-Benzyloxycarbonylmethyl-succinamic acid (NBMSA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on the biological activity of NBMSA, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

NBMSA is a derivative of succinic acid, which serves as a key metabolic intermediate in various biochemical pathways. The compound's structure includes a benzyloxycarbonyl group that enhances its lipophilicity and potential bioactivity. Understanding the structure is crucial for elucidating its biological mechanisms.

2. Anticancer Activity

The anticancer potential of succinic acid derivatives has been explored in several studies. For example, compounds that share structural similarities with NBMSA have been evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies indicate that modifications to the succinic acid backbone can enhance cytotoxicity against these cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 1.79 |

| Compound B | HeLa | 1.35 |

| NBMSA (Hypothetical) | TBD | TBD |

3. Anti-inflammatory Properties

NBMSA may also exhibit anti-inflammatory effects, akin to other succinic acid derivatives. Succinate is known to influence inflammatory pathways by modulating immune responses through GPR91 signaling, which can lead to the production of pro-inflammatory cytokines . This suggests that NBMSA could potentially be investigated for its role in inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxic effects of various succinic acid derivatives on cancer cell lines, it was found that modifications to the succinic acid structure significantly influenced cell viability outcomes. The study highlighted how certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting a potential role for NBMSA in cancer therapy .

Case Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of related compounds demonstrated that specific structural features could enhance efficacy against microbial strains. While direct data on NBMSA is scarce, the trends observed in related compounds provide a foundation for further exploration into its antimicrobial potential.

Structure-Activity Relationships (SAR)

The biological activity of compounds like NBMSA can often be correlated with their structural features. Key factors influencing activity include:

- Substituent Groups : The presence and position of functional groups can significantly alter biological interactions.

- Lipophilicity : Increased lipophilicity generally enhances membrane permeability, potentially improving bioavailability.

- Molecular Interactions : The ability of the compound to interact with specific biological targets (e.g., enzymes or receptors) is critical for its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.